3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
Brand Name:
Vulcanchem
CAS No.:
119122-01-9
VCID:
VC20865930
InChI:
InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1
SMILES:
CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Molecular Formula:
C17H23NO2
Molecular Weight:
273.37 g/mol
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
CAS No.: 119122-01-9
Cat. No.: VC20865930
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119122-01-9 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate |
| Standard InChI | InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1 |
| Standard InChI Key | AYAYHFUDSSAHOG-PBHICJAKSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C |
| SMILES | CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
| Canonical SMILES | CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator